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molecular formula C8H5F3N2 B1323530 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-96-8

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1323530
M. Wt: 186.13 g/mol
InChI Key: YXLVZAOBNZQKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673928B2

Procedure details

1-tert-Butyl-4-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (25, 1.071 g, 4.007 mmol) is dissolved in 10 mL of aqueous 60% sulfuric acid and stirred at 120° C. for 20 hours. The reaction is adjusted to pH ˜7 with sodium hydroxide and aqueous saturated sodium bicarbonate, then extracted with ethyl acetate. The organic layer is washed with water, then brine and dried with magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is purified by silica gel column chromatography, eluting with ethyl acetate and hexane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (26, 373 mg). MS (ESI) [M+H+]+=187.1.
Quantity
1.071 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][C:13]([C:14]([F:17])([F:16])[F:15])=[C:8]2[C:7](C#N)=[CH:6]1)(C)(C)C.[OH-].[Na+].C(=O)(O)[O-].[Na+]>S(=O)(=O)(O)O>[F:16][C:14]([F:15])([F:17])[C:13]1[CH:12]=[CH:11][N:10]=[C:9]2[NH:5][CH:6]=[CH:7][C:8]=12 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.071 g
Type
reactant
Smiles
C(C)(C)(C)N1C=C(C=2C1=NC=CC2C(F)(F)F)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting material is purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C1=C2C(=NC=C1)NC=C2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 373 mg
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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